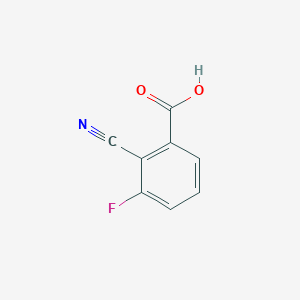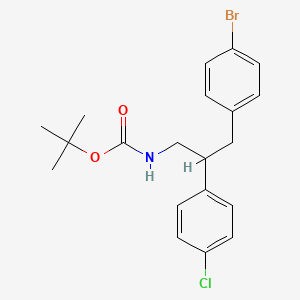
1-Azido-4-chloro-2-(trifluoromethyl)benzene
Overview
Description
“1-Azido-4-chloro-2-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3ClF3N3 . It is a derivative of benzene, which is one of the fundamental structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of “1-Azido-4-chloro-2-(trifluoromethyl)benzene” consists of a benzene ring substituted with an azido group, a chloro group, and a trifluoromethyl group . The exact 3D structure can be viewed using specialized software .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
One application involves the synthesis of new heterocyclic compounds, including 1,2,3-triazole derivatives of uracil and thymine, which show potential for inhibiting the acidic corrosion of steels. This research illustrates the use of azido-methylbenzene derivatives in creating compounds with specific functional applications, highlighting the role of azido compounds in the development of corrosion inhibitors (Negrón-Silva et al., 2013).
Click Chemistry Applications
Another application is in the field of click chemistry, where 1-Azido-4-chloro-2-(trifluoromethyl)benzene derivatives are used for the regioselective synthesis of 1,2,3-triazoles. These reactions are facilitated by the azide-alkyne cycloaddition, producing compounds with high regioselectivity and potential applications in various chemical syntheses (Hu et al., 2008).
Improvement of Synthesis Processes
The compound's derivatives also play a crucial role in improving synthesis processes. For instance, an improved batch process for producing 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was developed, showcasing the efficiency of nucleophilic substitution reactions in creating azide compounds with enhanced safety profiles (Kopach et al., 2009).
Photoaffinity Labeling
Moreover, azido derivatives of the compound have been explored for their photochemistry, which is useful in photoaffinity labeling. The controlled photolysis of these compounds enables the formation of specific adducts, indicating their potential in labeling studies and the investigation of molecular interactions (Shaffer & Platz, 1989).
Stimulus-responsive Materials
Furthermore, azobenzene derivatives, including those related to 1-Azido-4-chloro-2-(trifluoromethyl)benzene, have been utilized in creating stimulus-responsive materials. These materials can undergo reversible phase transitions under specific stimuli, like UV irradiation, showcasing the compound's role in the development of advanced materials with potential applications in sensing and actuation (Lee et al., 2013).
properties
IUPAC Name |
1-azido-4-chloro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-1-2-6(13-14-12)5(3-4)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQCWYKTHXALLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-chloro-2-(trifluoromethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




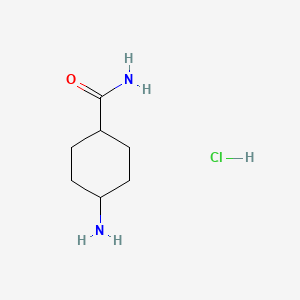
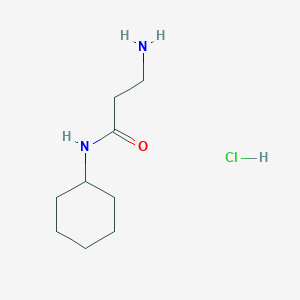

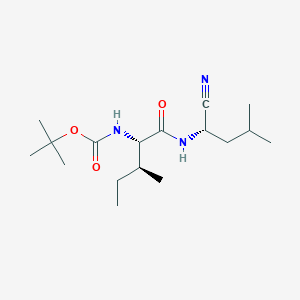
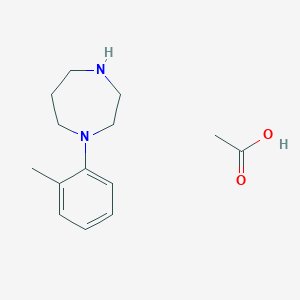
![[2,4'-Bipyridine]-5-carbaldehyde](/img/structure/B1523026.png)

![[1-phenyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1523028.png)
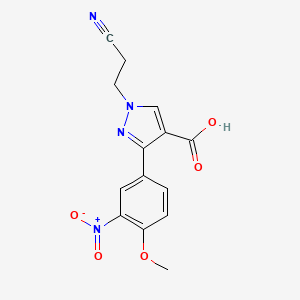
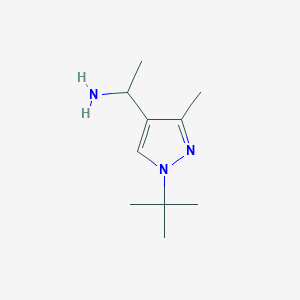
![2-[4-(4-hydroxyphenyl)piperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B1523031.png)
